Avermectin B1A Avermectin B1A
Brand Name: Vulcanchem
CAS No.: 65195-55-3
VCID: VC0195269
InChI: InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
SMILES: CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Molecular Formula: C48H72O14
Molecular Weight: 873.1 g/mol

Avermectin B1A

CAS No.: 65195-55-3

VCID: VC0195269

Molecular Formula: C48H72O14

Molecular Weight: 873.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Avermectin B1A - 65195-55-3

Description

Avermectin B1a is a macrocyclic lactone derivative with anthelmintic and insecticidal properties . It is a naturally occurring compound produced by the soil actinomycete Streptomyces avermitilis . Avermectin B1a is the major component (greater than 80%) of commercially available anthelmintics that control parasitic nematodes in livestock . Avermectins, including Avermectin B1a, are used as pesticides to treat pests and parasitic worms . These compounds have also demonstrated other biological activities, including anticancer, anti-diabetic, antiviral, and antifungal properties, and they are used for the treatment of several metabolic disorders . William C. Campbell and Satoshi Ōmura were awarded half of the 2015 Nobel Prize in Physiology or Medicine for discovering avermectin .

Avermectin B1a functions by disrupting nerve signal transmission in invertebrates, which leads to paralysis . Specifically, it amplifies the effects of glutamate on invertebrate-specific gated chloride channels . It binds to high and low affinity sites on the mammalian GABAA receptor . Binding to the high affinity site activates the receptor to increase chloride influx, while binding to the low affinity site blocks the channel . Research indicates Avermectin B1a exhibits anti-proliferative activity and enhances tubulin polymerization, suggesting its potential as a microtubule-targeting agent for anticancer drug development .

Abamectin is a drug and pesticide that is a mixture of Avermectin B1a and Avermectin B1b . Other anthelmintics derived from avermectins include ivermectin, selamectin, doramectin, and eprinomectin .

CAS No. 65195-55-3
Product Name Avermectin B1A
Molecular Formula C48H72O14
Molecular Weight 873.1 g/mol
IUPAC Name (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Standard InChI InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Standard InChIKey RRZXIRBKKLTSOM-XPNPUAGNSA-N
SMILES CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Canonical SMILES CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Appearance White to Off-White Solid
Purity > 95%
Synonyms 5-O-Demethyl-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2'-[2H]pyran] Avermectin A1a Deriv.;
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11. Bloomquist, Jeffrey R. (1993). "Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels". Comparative Biochemistry and Physiology C. 106 (2): 301–314. doi:10.1016/0742-8413(93)90138-b. PMID 7904908.
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13. Ghosh, R.; Andersen, E. C.; Shapiro, J. A.; Gerke, J. P.; Kruglyak, L. (2012-02-02). "Natural Variation in a Chloride Channel Subunit Confers Avermectin Resistance in C. elegans". Science. American Association for the Advancement of Science (AAAS). 335 (6068): 574–578. Bibcode:2012Sci...335..574G. doi:10.1126/science.1214318. ISSN 0036-8075. PMC 3273849. PMID 22301316.
14. Bai, S.H., and Ogbourne, S. Eco-toxicological effects of the avermectin family with a focus on abamectin and ivermectin. Chemosphere 154, 204-214 (2016).
15. Kaplan, R.M., Courtney, C.H., Kunkle, W.E., et al. Efficacy of injectable abamectin against gastrointestinal tract nematodes and lungworms of cattle. Am. J. Vet. Res. 55(3), 353-357 (1994).
16. Koehler, P.G., Atkinson, T.H., and Patterson, R.S. Toxicity of abamectin to cockroaches (Dictyoptera: Blattellidae, Blattidae). J. Econ. Entomol. 84(6), 1758-1762 (1991).
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18. Abongwa, M., Buxton, S.K., Robertson, A.P., et al. Curiouser and curiouser: The macrocyclic lactone, abamectin, is also a potent inhibitor of pyrantel/tribendimidine nicotinic acetylcholine receptors of gastro-intestinal worms. PLoS One 11(1), (2016).
19. Varghese, F.S., Kaukinen, P., Gläsker, S., et al. Discovery of berberine, abamectin and ivermectin as antivirals against chikungunya and other alphaviruses. Antiviral Res. 126, 117-124 (2016).
PubChem Compound 6434889
Last Modified Aug 15 2023

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